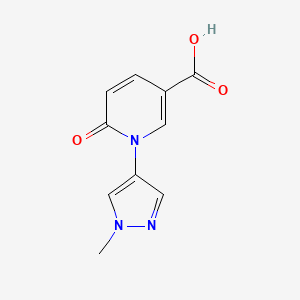
1-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
説明
“1-Methyl-1H-pyrazol-4-yl” is a component of various compounds, including “1-Methyl-4-pyrazoleboronic acid pinacol ester” and "(1-Methyl-1H-pyrazol-4-yl)boronic acid" . These compounds are used as reagents in various chemical reactions .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” involves a mixture of 5-chloro-2-fluoropyridine, (1-methyl-1H-pyrazol-4-yl)boronic acid, Pd(OAc)2, 2-dicyclohexylphosphino-20,40,60-triisopropylbiphenyl, and K3PO4 in dioxane/water .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-pyrazol-4-yl” is available as a 2D Mol file .
Chemical Reactions Analysis
“1-Methyl-4-pyrazoleboronic acid pinacol ester” is used as a reagent in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” include a molecular weight of 125.92, and it is a solid at room temperature .
科学的研究の応用
-
1-Methyl-1H-pyrazole
- Scientific Field : Chemistry
- Application Summary : This compound is used as a reference in the NIST Chemistry WebBook .
- Methods of Application : The data for this compound is collected using various methods including phase change data, reaction thermochemistry data, gas phase ion energetics data, ion clustering data, mass spectrum (electron ionization), and gas chromatography .
- Results or Outcomes : The data collected is used to verify the soundness of scientific judgment .
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound was synthesized as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
- Methods of Application : The synthesis of this compound involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or Outcomes : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)
- Scientific Field : Chemistry
- Application Summary : This compound is used in the synthesis of various platinum-based complexes .
- Methods of Application : The synthesis of this compound involves a reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II). The reaction proceeds under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .
- Results or Outcomes : The yield of the reaction was 33% of a yellow solid .
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)
- Scientific Field : Chemistry
- Application Summary : This compound is used in the synthesis of various platinum-based complexes .
- Methods of Application : The synthesis of this compound involves a reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II). The reaction proceeds under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .
- Results or Outcomes : The yield of the reaction was 33% of a yellow solid .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIXJJVQIQUNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)
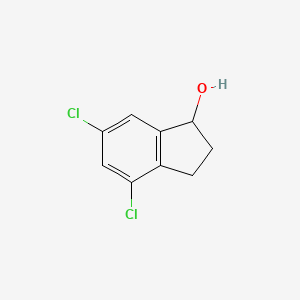
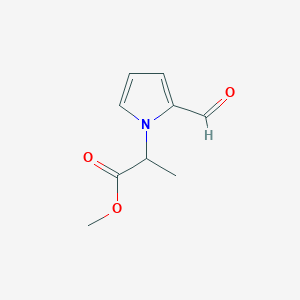
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)
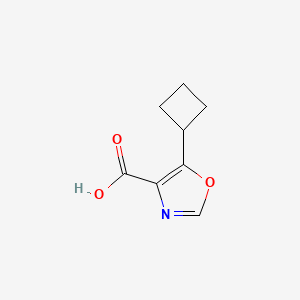
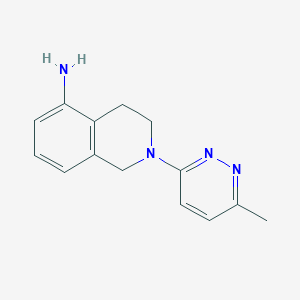
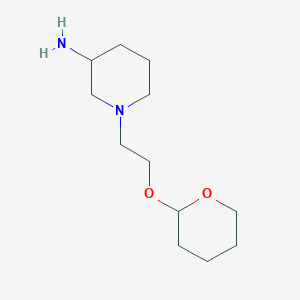
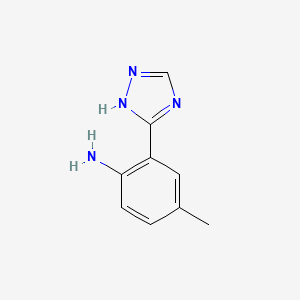
![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)
![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
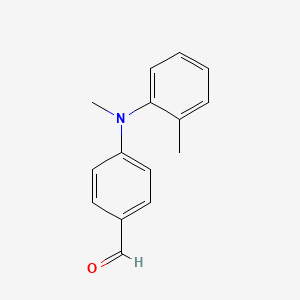
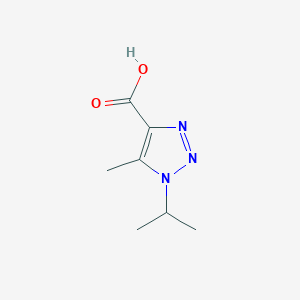
![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)
![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)